4-(Chloromethyl)-3,6-dimethylpyridazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-3,6-dimethylpyridazine hydrochloride is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-3,6-dimethylpyridazine hydrochloride typically involves the chloromethylation of 3,6-dimethylpyridazine. This can be achieved using chloromethylating agents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde in the presence of hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-3,6-dimethylpyridazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form pyridazine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of 3,6-dimethylpyridazine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols, alcohols) in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Derivatives with functional groups such as amines, thiols, or ethers.
Oxidation: Pyridazine N-oxides.
Reduction: Reduced pyridazine derivatives.
Scientific Research Applications
4-(Chloromethyl)-3,6-dimethylpyridazine hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Agrochemicals: It is utilized in the synthesis of pesticides and herbicides.
Material Science: The compound can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-3,6-dimethylpyridazine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that can alter biological activity. The compound may also interact with enzymes, inhibiting their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride
- 4-(Chloromethyl)pyridine hydrochloride
- 4-(Chloromethyl)-3,5-dimethylpyridazine hydrochloride
Uniqueness
4-(Chloromethyl)-3,6-dimethylpyridazine hydrochloride is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. The presence of both chloromethyl and dimethyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(chloromethyl)-3,6-dimethylpyridazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5-3-7(4-8)6(2)10-9-5;/h3H,4H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSDKKACAIKRRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)C)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.